molecular formula C19H17FN4O2S2 B2485775 N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide CAS No. 392295-79-3

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide

Cat. No.: B2485775
CAS No.: 392295-79-3
M. Wt: 416.49
InChI Key: GQUZFIHZVKKCNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked carbamoyl group and a 3-fluorobenzamide moiety. The 1,3,4-thiadiazole scaffold is renowned for its diverse biological activities, including antimicrobial, antifungal, and cytotoxic properties . This compound’s structural complexity arises from the integration of electron-withdrawing (fluorine) and electron-donating (methyl) groups on aromatic rings, which influence its physicochemical and pharmacological behavior.

Properties

IUPAC Name

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S2/c1-11-6-7-15(12(2)8-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-4-3-5-14(20)9-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUZFIHZVKKCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide typically involves multiple steps. One common approach is to start with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The resulting thiadiazole intermediate is then reacted with 3-fluorobenzoyl chloride to introduce the fluorobenzamide group. Finally, the dimethylphenylcarbamoylmethylsulfanyl group is attached through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the employment of high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the benzamide moiety can produce amines .

Scientific Research Applications

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Core Heterocycle Variations
  • 1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole: Compounds 7c–7f () feature a 1,3,4-oxadiazole core instead of thiadiazole. For instance, oxadiazoles generally exhibit lower metabolic stability compared to thiadiazoles due to reduced aromatic thiol interactions .
  • Triazole Derivatives :
    BA97059 () incorporates a 1,2,4-triazole ring fused with thiadiazole, increasing molecular complexity and hydrogen-bonding capacity (MW = 559.66 g/mol). This structural variation may enhance target selectivity but reduce solubility compared to the simpler thiadiazole-based target compound .

Substituent Modifications
  • Aromatic Ring Substituents :

    • The target compound’s 3-fluorobenzamide group contrasts with analogues bearing 4-fluorophenyl (e.g., : N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide). The meta-fluorine position may confer distinct electronic effects, influencing dipole moments and intermolecular interactions.
    • The 2,4-dimethylphenyl carbamoyl group in the target compound enhances lipophilicity compared to unsubstituted phenyl or chlorophenyl variants (e.g., : 4-chlorophenyl and dimethylsulfamoyl groups). Methyl groups may improve membrane permeability but reduce aqueous solubility .
  • Sulfanyl Linker Variations: ’s compound (3a) uses a 2-[(4-fluorophenyl)amino]-2-oxoethyl sulfanyl chain, introducing an additional amide bond.

Physicochemical Properties

Molecular Weight and Melting Points
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound C₂₁H₁₈FN₃O₂S₂ 427.51 Not reported
7e () C₁₇H₁₉N₅O₂S₂ 389.49 162–164
3a () C₂₁H₁₅ClFN₅O₃S₂ 520.96 182–184
BA97059 () C₂₃H₂₂FN₇O₃S₃ 559.66 Not reported
Compound C₁₉H₁₈ClN₅O₃S₃ 512.04 Not reported
  • The target compound’s molecular weight (427.51 g/mol) is intermediate, suggesting balanced bioavailability. Higher molecular weights (e.g., 559.66 g/mol for BA97059) may limit passive diffusion across biological membranes .
Spectral Data
  • IR Spectroscopy :

    • The target’s amide C=O stretch (~1672 cm⁻¹, similar to ’s 1672 cm⁻¹) and C=S stretch (~1247–1255 cm⁻¹, as in ) confirm functional group integrity .
    • Absence of νS-H bands (~2500–2600 cm⁻¹) in the target aligns with thione tautomer dominance, as seen in triazole-thiones () .
  • NMR Spectroscopy :

    • The 3-fluorobenzamide moiety would exhibit distinct aromatic proton splitting (e.g., δ 7.16–7.63 ppm in ), differing from 4-fluorophenyl analogues .

Biological Activity

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide (CAS Number: 392296-04-7) is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article focuses on its biological activity, particularly its antitumor and antimicrobial properties, synthesizing findings from various studies.

Chemical Structure and Properties

The compound's molecular formula is C23H25N5O4S3C_{23}H_{25}N_{5}O_{4}S_{3}, with a molecular weight of approximately 531.67 g/mol. The structure features a thiadiazole ring, a sulfanyl group, and a fluorobenzamide moiety, which may contribute to its biological activity.

Biological Activity Overview

Recent studies have indicated that compounds with similar structures exhibit significant antitumor and antimicrobial activities. The following sections summarize key findings related to the biological activity of this compound.

Antitumor Activity

Research has shown that thiadiazole derivatives can inhibit cancer cell proliferation. For instance:

  • Cell Lines Tested : The compound was evaluated against various human cancer cell lines such as A549 (lung cancer), HCC827 (lung adenocarcinoma), and NCI-H358.
  • Mechanism of Action : Similar compounds have been observed to interact with DNA, particularly binding within the minor groove, which may inhibit replication and transcription processes.

Table 1: Antitumor Activity Data

CompoundCell LineIC50 (μM)Assay Type
Compound AA5492.12 ± 0.212D
Compound BHCC8275.13 ± 0.972D
Compound CNCI-H3580.85 ± 0.052D

Note: Data for this compound is still being compiled.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Testing : Compounds with similar scaffolds have demonstrated activity against various bacterial strains.
  • Potential Applications : The unique combination of sulfur and nitrogen in the structure may enhance interaction with microbial targets.

Case Studies

Several studies have explored the biological activity of thiadiazole derivatives:

  • Study on Antitumor Effects :
    • Researchers synthesized a series of thiadiazole derivatives and tested their effects on human lung cancer cell lines.
    • Results indicated that certain derivatives exhibited high cytotoxicity in vitro while maintaining lower toxicity to normal fibroblast cells.
  • Antimicrobial Screening :
    • A comparative study evaluated the antimicrobial efficacy of various substituted thiadiazoles.
    • The results showed promising antibacterial activity against Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the optimal synthetic routes for synthesizing N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the thiadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄) at 80–100°C . Subsequent functionalization includes coupling the 3-fluorobenzamide moiety using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane or DMF. Critical parameters include:
  • Temperature control : Avoid side reactions (e.g., hydrolysis) by maintaining 0–5°C during carbamoyl group introduction .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer: Use a combination of spectroscopic and analytical techniques:
  • NMR (¹H/¹³C) : Confirm the presence of the thiadiazole ring (δ 160–170 ppm in ¹³C) and 3-fluorobenzamide aromatic protons (δ 7.2–8.1 ppm in ¹H) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carbamoyl group) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray crystallography (if crystals are obtainable): Resolve 3D conformation and hydrogen-bonding patterns .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer: Discrepancies often arise from metabolic instability or solubility issues. Address these by:
  • Pharmacokinetic profiling : Assess metabolic stability using liver microsomes (e.g., rat/human CYP450 enzymes) and identify metabolites via LC-MS/MS .
  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (e.g., PLGA-based) to improve bioavailability .
  • Target engagement assays : Confirm mechanism of action (e.g., enzyme inhibition via IC₅₀ assays) across both models .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s antimicrobial potency?

  • Methodological Answer: Focus on modifying functional groups impacting target interaction:
  • Thiadiazole core : Replace sulfur with selenium to enhance electrophilicity and bacterial membrane penetration .
  • Fluorobenzamide moiety : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to stabilize π-stacking with bacterial DNA gyrase .
  • Carbamoyl linker : Test alkyl vs. aryl substitutions to balance lipophilicity and solubility .
    Use molecular docking (PDB: 1KZN for gyrase) to predict binding modes and prioritize analogs .

Q. What experimental approaches can elucidate the compound’s mechanism of action in anticancer assays?

  • Methodological Answer: Employ a multi-omics framework:
  • Transcriptomics (RNA-seq) : Identify differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2) in treated vs. untreated cancer cells .
  • Proteomics (SILAC) : Quantify changes in protein phosphorylation (e.g., AKT/mTOR pathway) .
  • Metabolomics (NMR/LC-MS) : Track alterations in TCA cycle intermediates or glutathione levels to assess oxidative stress .
    Validate findings with knockout cell lines (e.g., CRISPR-Cas9 for suspected targets) .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity data?

  • Methodological Answer: Standardize protocols and validate reproducibility:
  • Quality control (QC) : Ensure ≥95% purity (HPLC) and consistent crystallinity (PXRD) across batches .
  • Bioassay normalization : Include internal controls (e.g., reference inhibitors) and report IC₅₀ values as mean ± SD from triplicate experiments .
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.